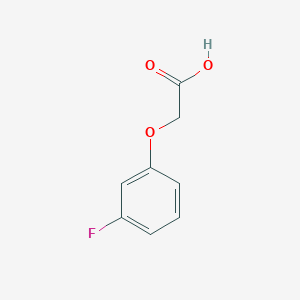

2-(3-fluorophenoxy)acetic acid

CAS No.: 404-98-8

Cat. No.: VC2154747

Molecular Formula: C8H7FO3

Molecular Weight: 170.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 404-98-8 |

|---|---|

| Molecular Formula | C8H7FO3 |

| Molecular Weight | 170.14 g/mol |

| IUPAC Name | 2-(3-fluorophenoxy)acetic acid |

| Standard InChI | InChI=1S/C8H7FO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) |

| Standard InChI Key | DMYZZZCPJOWSNT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)OCC(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)F)OCC(=O)O |

Introduction

Chemical Identity and Physical Properties

2-(3-Fluorophenoxy)acetic acid is an organofluorine compound characterized by a fluorine atom at the meta position of a phenoxy group attached to an acetic acid moiety. This structural arrangement contributes to its distinctive chemical properties and reactivity patterns.

Basic Identification

The compound is known by several names in scientific literature and commercial catalogs. Table 1 presents the key identification parameters for this chemical entity.

Table 1: Identification Parameters of 2-(3-Fluorophenoxy)acetic acid

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(3-Fluorophenoxy)acetic acid |

| CAS Registry Number | 404-98-8 |

| Molecular Formula | C8H7FO3 |

| Molar Mass | 170.14 g/mol |

| Synonyms | m-Fluorophenoxyacetic acid, 2-(3-fluorophenoxy)acetate, 2-(m-Fluorophenoxy)acetic acid, Acetic acid, 2-(3-fluorophenoxy)- |

Physicochemical Properties

The physical and chemical properties of 2-(3-fluorophenoxy)acetic acid determine its behavior in various experimental conditions and applications. Table 2 summarizes these properties based on experimental and predicted values.

Table 2: Physicochemical Properties of 2-(3-Fluorophenoxy)acetic acid

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | - |

| Density | 1.321±0.06 g/cm³ | Predicted |

| Melting Point | 113 °C | Experimental |

| Boiling Point | 265.9±15.0 °C | Predicted |

| pKa | 3.09±0.10 | Predicted |

| Solubility | Soluble in organic solvents | - |

The acidic nature of this compound, indicated by its pKa value of approximately 3.09, stems from the carboxylic acid group and is influenced by the electron-withdrawing effect of the fluorine substituent . The melting point of 113°C suggests moderate intermolecular forces, typical for compounds with both hydrogen bonding capabilities and aromatic structures .

Structural Characteristics

Molecular Structure

2-(3-Fluorophenoxy)acetic acid consists of a phenyl ring with a fluorine substituent at the meta position, connected to an acetic acid group via an oxygen atom. The presence of the fluorine atom introduces specific electronic effects that influence reactivity and binding properties.

Structural Features and Implications

The fluorine substituent at the meta position of the phenyl ring significantly affects the electronic distribution across the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, influencing the acidity of the carboxylic group and the reactivity of the phenoxy linkage. This electronic configuration contributes to the compound's potential utility in various chemical reactions and applications.

Synthesis and Preparation Methods

Industrial Production Considerations

Large-scale production of 2-(3-fluorophenoxy)acetic acid would need to address several challenges, including:

-

Selection of appropriate reaction conditions to maximize yield

-

Purification methods to achieve high purity levels

-

Safety measures for handling fluorinated compounds

-

Cost-effective sourcing of starting materials

Commercial preparations typically aim for high purity levels, with samples available for research purposes generally having a purity of 98% or higher as determined by HPLC analysis .

Research Applications

Chemical Research

2-(3-Fluorophenoxy)acetic acid serves as a valuable building block in organic synthesis due to its bifunctional nature, containing both a carboxylic acid group and a fluorinated aromatic moiety. These functional groups allow for further modifications and incorporation into more complex molecular structures.

Current Research Limitations

It is important to acknowledge that commercial sources explicitly state that this compound is for research and development purposes only, with restrictions against diagnostic, therapeutic, cosmetic, or human and animal uses . This limitation reflects the current stage of understanding regarding this compound's safety profile and biological activities.

Related Compounds and Structural Analogs

Understanding the properties and applications of 2-(3-fluorophenoxy)acetic acid can be enhanced by examining related compounds with similar structural elements.

Fluorophenylacetic Acids

Fluorophenylacetic acids, such as 3-fluorophenylacetic acid, differ from 2-(3-fluorophenoxy)acetic acid in the absence of the ether linkage between the phenyl ring and the acetic acid moiety. The synthesis of 3-fluorophenylacetic acid has been reported to involve diazotization of 3-fluoroaniline followed by reaction with vinylidene chloride and subsequent hydrolysis .

Other Phenoxyacetic Acid Derivatives

Substituted phenoxyacetic acids constitute a broader class of compounds with various applications. The positioning and nature of substituents on the phenyl ring significantly influence the chemical properties and potential applications of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume